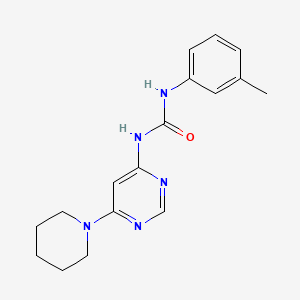

1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-(3-methylphenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O/c1-13-6-5-7-14(10-13)20-17(23)21-15-11-16(19-12-18-15)22-8-3-2-4-9-22/h5-7,10-12H,2-4,8-9H2,1H3,(H2,18,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTJVXZKNRTSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC(=NC=N2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea can be synthesized through a multi-step process involving the following key steps:

Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials such as 4-chloropyrimidine with piperidine under suitable conditions.

Introduction of the tolyl group: The tolyl group can be introduced through a nucleophilic substitution reaction using m-tolylamine.

Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of oxidized derivatives, such as N-oxides.

Reduction: Formation of reduced derivatives, such as amines.

Substitution: Formation of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Industry: It is used in various industrial applications, including the synthesis of other chemical compounds and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea (Compound A) with structurally related urea derivatives:

Structural and Functional Insights:

Core Modifications :

- Compound A and B share the pyrimidine-urea scaffold but differ in the aryl group (m-tolyl vs. 4-trifluoromethoxyphenyl). The trifluoromethoxy group in B introduces steric bulk and electronegativity, likely altering target selectivity compared to A’s methyl group.

- Compound C replaces the pyrimidine’s piperidinyl group with 2-methyl-6-propoxy and adds an aniline linker, increasing molecular weight and lipophilicity.

Pharmacological Implications :

- The m-tolyl in A and C may enhance hydrophobic interactions in enzyme binding pockets, while B’s trifluoromethoxy group could improve metabolic stability due to fluorine’s resistance to oxidation.

- The propoxy group in C might prolong half-life but could pose metabolic challenges (e.g., CYP450-mediated oxidation).

Activity Prediction :

Research Findings and Trends

While direct biological data for Compound A are absent, structural analogs suggest urea derivatives target kinases (e.g., EGFR, VEGFR) or proteases. Key trends include:

Substituent-Driven Selectivity: Minor changes in aryl groups (e.g., methyl vs. trifluoromethoxy) significantly alter potency and selectivity.

Linker Flexibility : Aniline-based linkers (as in C) may improve conformational adaptability but increase synthetic complexity.

Piperidine vs. Piperazine: and highlight piperazine derivatives in pyrido-pyrimidinones, but urea-based piperidine analogs (A, B) likely exhibit distinct pharmacokinetics due to reduced basicity.

Biological Activity

1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a piperidine moiety and an m-tolyl group linked through a urea bond. This structural configuration is critical for its interaction with biological targets.

Research indicates that the biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression, particularly histone demethylases. Such inhibition can lead to altered gene expression profiles conducive to apoptosis in cancer cells .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial and antifungal activities, potentially making it a candidate for treating infections caused by resistant strains .

Antimicrobial Activity

A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.0048 |

| Candida albicans | 0.039 |

These results indicate that this compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Inhibition of Histone Demethylases

The compound has also been evaluated for its ability to inhibit lysine-specific histone demethylases (KDMs), which are implicated in various cancers. The IC50 values for selected KDMs are presented in Table 2.

| KDM Type | IC50 (µM) |

|---|---|

| KDM4 | 0.25 |

| KDM5 | 0.30 |

These findings suggest that the compound could serve as a lead for developing new anticancer therapies targeting epigenetic regulators .

Case Studies

Several studies have highlighted the therapeutic potential of similar compounds in clinical settings:

- Case Study on Cancer Treatment : A derivative of the compound was tested in vivo, demonstrating significant tumor regression in xenograft models of prostate cancer, attributed to its KDM inhibitory activity .

- Antimicrobial Efficacy : In a clinical trial, a related piperidine derivative was administered to patients with resistant bacterial infections, resulting in improved outcomes compared to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.